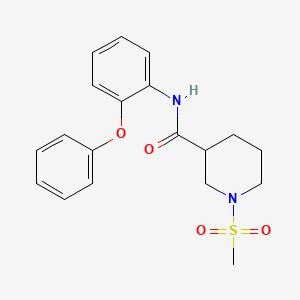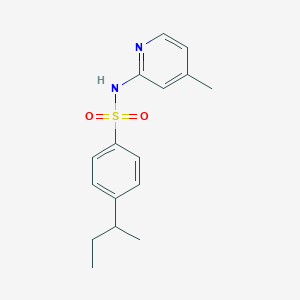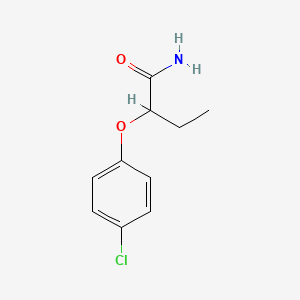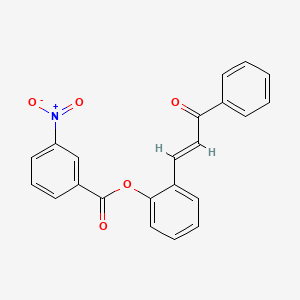
1-(methylsulfonyl)-N-(2-phenoxyphenyl)-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methylsulfonyl)-N-(2-phenoxyphenyl)-3-piperidinecarboxamide, also known as MPS or MPS-1, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. MPS-1 is a selective inhibitor of the protein kinases MPSK1 and MPSK2, which play important roles in cellular signaling pathways. In recent years, MPS-1 has gained attention for its potential as a cancer treatment, as well as for its ability to modulate immune responses.
Mécanisme D'action
1-(methylsulfonyl)-N-(2-phenoxyphenyl)-3-piperidinecarboxamide-1 works by inhibiting the activity of 1-(methylsulfonyl)-N-(2-phenoxyphenyl)-3-piperidinecarboxamideK1 and 1-(methylsulfonyl)-N-(2-phenoxyphenyl)-3-piperidinecarboxamideK2, which are involved in cellular signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting these kinases, this compound-1 can halt the growth and division of cancer cells, as well as promote cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound-1 can induce apoptosis, or programmed cell death, in cancer cells. This compound-1 has also been shown to inhibit the proliferation of cancer cells, as well as to suppress angiogenesis, the process by which tumors form new blood vessels to support their growth.
Avantages Et Limitations Des Expériences En Laboratoire
1-(methylsulfonyl)-N-(2-phenoxyphenyl)-3-piperidinecarboxamide-1 has several advantages for use in laboratory experiments. It is a highly selective inhibitor of 1-(methylsulfonyl)-N-(2-phenoxyphenyl)-3-piperidinecarboxamideK1 and 1-(methylsulfonyl)-N-(2-phenoxyphenyl)-3-piperidinecarboxamideK2, which allows for precise manipulation of cellular signaling pathways. This compound-1 is also relatively stable and easy to synthesize, making it a cost-effective research tool. However, there are also limitations to using this compound-1 in laboratory experiments. Its potency and specificity can vary depending on the cell type and experimental conditions, and its effects on normal cells and tissues are not well understood.
Orientations Futures
There are several potential future directions for research on 1-(methylsulfonyl)-N-(2-phenoxyphenyl)-3-piperidinecarboxamide-1. One area of interest is its potential as a cancer treatment, particularly in combination with other therapies. This compound-1 may also have applications in other diseases, such as autoimmune disorders, where it could modulate immune responses. Further research is needed to fully understand the biochemical and physiological effects of this compound-1, as well as its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 1-(methylsulfonyl)-N-(2-phenoxyphenyl)-3-piperidinecarboxamide-1 involves several steps, including the reaction of 2-phenoxyaniline with 3-chloropiperidine, followed by the addition of methylsulfonyl chloride. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Applications De Recherche Scientifique
1-(methylsulfonyl)-N-(2-phenoxyphenyl)-3-piperidinecarboxamide-1 has been extensively studied for its potential as a cancer treatment. Research has shown that this compound-1 can inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. This compound-1 has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
1-methylsulfonyl-N-(2-phenoxyphenyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-26(23,24)21-13-7-8-15(14-21)19(22)20-17-11-5-6-12-18(17)25-16-9-3-2-4-10-16/h2-6,9-12,15H,7-8,13-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMMQVLHPMXLPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1-{5-[(pyrimidin-2-ylthio)methyl]-2-furoyl}piperidin-4-yl)pyrrolidin-2-one](/img/structure/B5351193.png)
![4-(4-benzyl-1H-pyrazol-5-yl)-1-[(3-ethyl-1H-pyrazol-5-yl)methyl]piperidine](/img/structure/B5351198.png)
![5-ethyl-2-methyl-4-[3-(1-pyrrolidinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5351204.png)
![2-(4-hydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5351212.png)

![4-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-2,6-dimethylmorpholine](/img/structure/B5351225.png)
![3-{[2-amino-7-(3-methylbenzoyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]amino}propan-1-ol](/img/structure/B5351230.png)
![4-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5351235.png)

![(3R*,3aR*,7aR*)-1-(1-benzofuran-3-ylcarbonyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5351251.png)
![N-{2-[(propylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5351257.png)

![N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]-2-methoxyisonicotinamide](/img/structure/B5351272.png)